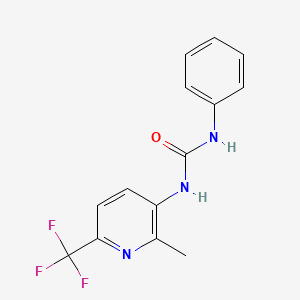
1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea
Overview
Description
“1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Chemical Reactions Analysis
The chemical reactions involving “1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea” could be complex due to the presence of the pyridine ring and the trifluoromethyl group . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications
Isomorphous Structures and Data-Mining Challenges : The study by Swamy et al. (2013) discusses the isomorphous structures of certain methyl- and chloro-substituted heterocyclic analogues, including compounds related to 1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea. It highlights the challenges in detecting isomorphism in the presence of disorder, which can be significant in data-mining procedures, such as searches of structural databases (Swamy et al., 2013).
Synthesis of Trifluoromethyl-Substituted Aminopyrroles : Khlebnikov et al. (2018) describe the synthesis of trifluoromethyl-substituted aminopyrroles using a trifluoromethyl-containing building block. This research contributes to the understanding of the chemical pathways for creating complex molecules with potential applications in various scientific fields (Khlebnikov et al., 2018).
Molecular Synthesis and Complexation with Lanthanide Ions : Ouizem et al. (2014) detail the synthesis of precursor molecules and their transformations into dissymmetric ligands. These ligands have been used in complexation reactions with lanthanide(III) ions, providing insights into molecular structures and interactions (Ouizem et al., 2014).
Synthesis and Antiviral Activity of Derivatives : A study by Attaby et al. (2006) involves the synthesis of derivatives of 1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea and their potential antiviral activities. Such research is crucial in the development of new therapeutic agents (Attaby et al., 2006).
Novel Electroluminescence Applications : Su et al. (2021) explored the use of pyrazol-pyridine ligands in the synthesis of iridium(III) complexes, demonstrating high-efficiency electroluminescence. This study opens avenues for the development of advanced materials for organic light-emitting devices (Su et al., 2021).
Future Directions
The future directions in the research and development of “1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea” and similar compounds could involve the development of more efficient synthesis methods, the exploration of their biological activities, and their potential applications in medicine and other fields .
properties
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-9-11(7-8-12(18-9)14(15,16)17)20-13(21)19-10-5-3-2-4-6-10/h2-8H,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKJAPMFCZQOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191117 | |
| Record name | N-[2-Methyl-6-(trifluoromethyl)-3-pyridinyl]-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea | |
CAS RN |
1227954-85-9 | |
| Record name | N-[2-Methyl-6-(trifluoromethyl)-3-pyridinyl]-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-Methyl-6-(trifluoromethyl)-3-pyridinyl]-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



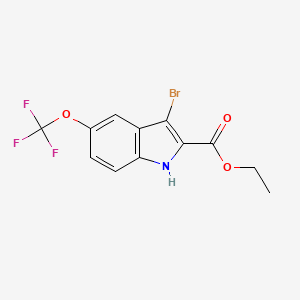




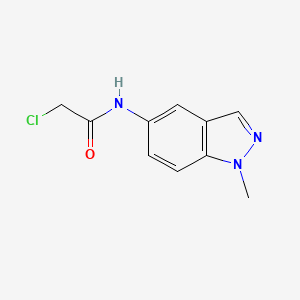

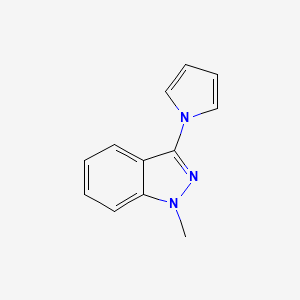
![3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1405553.png)


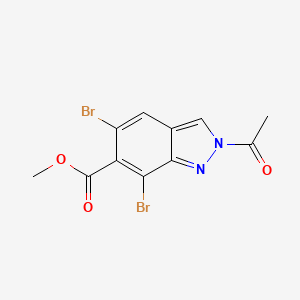
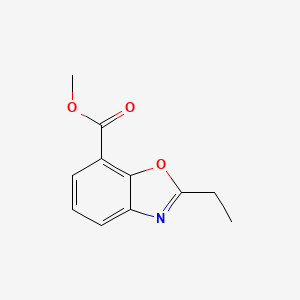
![1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B1405561.png)